1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol
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Description
1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol, also known as MDPV, is a synthetic cathinone that belongs to the pyrovalerone class of compounds. It was first synthesized in the 1960s and has since gained popularity as a recreational drug due to its stimulant properties. However,
Scientific Research Applications
Reactivity and Synthesis in Organometallic Chemistry
Research has explored the reactivity of bis(pyrazol-1-yl)methanes, specifically those functionalized by 2-hydroxyphenyl and 2-methoxyphenyl, with metal complexes like W(CO)5THF. The reactions have led to the formation of complex structures through mechanisms like Csp3-N bond cleavage, forming compounds with potential applications in the field of organometallic chemistry (Ding et al., 2011).
Catalytic Activities
Tripodal pyrazolyl ligands, including compounds similar to the one inquired about, have been examined for their catalytic oxidative activities. The studies focus on the interactions between copper (II) salts and pyrazole ligands, influencing the oxidation reaction rates and exploring the compound's potential as catalysts in various chemical reactions (Kodadi et al., 2008).
Inhibitory and Cytotoxic Activities
The synthesized pyrazole-based heterocyclic compounds have shown inhibitory activities against various hyperactive enzymes and cytotoxic properties against tumor cell lines. These findings suggest potential applications in medicinal chemistry and drug design, particularly for selective enzyme inhibition and cancer therapy (Harit et al., 2012).
Molecular Structure and Hydrogen Bonding
Studies have also been conducted on the molecular structure and hydrogen bonding of derivatives of pyrazole compounds. This research provides insights into the complex hydrogen-bonded framework structures these compounds can form, contributing to the understanding of their chemical properties and potential applications in materials science and structural chemistry (Asma et al., 2018).
Metallomacrocyclic Complexes
New hybrid pyrazole ligands have been synthesized and used to form metallomacrocyclic palladium(II) complexes. These complexes have been characterized and studied using diffusion NMR, suggesting potential applications in the field of inorganic chemistry, particularly in the study of metal-organic frameworks and their properties (Guerrero et al., 2008).
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7-10(9(3)13)8(2)12(11-7)5-6-14-4/h9,13H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRJFSLBWAWGOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC)C)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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